PHA-767491 hydrochloride

Cdc7 inhibition anti-proliferative activity cancer cell line panel

PHA-767491 hydrochloride (also known as CAY-10572 hydrochloride) is a synthetic pyrrolopyridinone compound that functions as a potent, reversible, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9), with reported IC50 values of 10 nM and 34 nM, respectively, in cell-free assays. The compound prevents the activation of DNA replication origins without impeding replication fork progression, distinguishing it mechanistically from conventional DNA synthesis inhibitors.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 845538-12-7
Cat. No. B1679760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-767491 hydrochloride
CAS845538-12-7
SynonymsPHA 767491 hydrochloride
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl
InChIInChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H
InChIKeyIMVNFURYBZMFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHA-767491 Hydrochloride (CAS 845538-12-7) Procurement: Potent ATP-Competitive Dual Cdc7/CDK9 Inhibitor for Cell Cycle Research


PHA-767491 hydrochloride (also known as CAY-10572 hydrochloride) is a synthetic pyrrolopyridinone compound that functions as a potent, reversible, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9), with reported IC50 values of 10 nM and 34 nM, respectively, in cell-free assays . The compound prevents the activation of DNA replication origins without impeding replication fork progression, distinguishing it mechanistically from conventional DNA synthesis inhibitors [1]. PHA-767491 hydrochloride demonstrates ~20-fold selectivity against CDK1/2 and GSK3-β, 50-fold selectivity against MK2 and CDK5, and 100-fold selectivity against PLK1 and CHK2, establishing it as a well-characterized chemical probe for investigating replication initiation and transcription regulation pathways [2].

Why PHA-767491 Hydrochloride Cannot Be Substituted with Single-Target Cdc7 Inhibitors: Evidence-Based Procurement Rationale


Generic substitution of PHA-767491 hydrochloride with single-target Cdc7 inhibitors such as XL413 is scientifically unsupported by direct comparative evidence. In head-to-head studies across a panel of ten tumor cell lines, XL413 demonstrated significant anti-proliferative activity against only one cell line, whereas PHA-767491 exhibited robust activity across the panel [1]. DNA combing and replication assays further revealed that while both compounds reduce DDK-specific phosphorylation of MCM2, PHA-767491 potently inhibits the initiation phase of DNA replication, whereas XL413 has weak activity in this critical functional readout [2]. Additionally, the dual inhibition of Cdc7 and CDK9 by PHA-767491 enables synergistic effects with multiple EGFR-TKIs (lapatinib, erlotinib, gefitinib) and 5-fluorouracil that are not recapitulated by single-target Cdc7 inhibition alone [3]. These quantitative and mechanistic differences underscore that procurement of a generic Cdc7 inhibitor will not reproduce the established pharmacological profile of PHA-767491 hydrochloride in replication initiation, transcription regulation, or combination therapy applications.

PHA-767491 Hydrochloride Comparative Evidence: Quantified Differentiation from XL413 and Other Cdc7/CDK9 Inhibitors


Broad-Spectrum Anti-Proliferative Activity: PHA-767491 vs XL413 in Tumor Cell Line Panel

PHA-767491 demonstrates broad anti-proliferative activity across multiple tumor cell lines, whereas the structurally distinct single-target Cdc7 inhibitor XL413 shows efficacy in only a fraction of the same panel. In a direct head-to-head study, PHA-767491 exhibited significant anti-proliferative effects across a panel of ten tumor cell lines, while XL413 showed activity against only one of the ten lines tested [1]. In a broader panel of 61 human tumor cell lines, PHA-767491 inhibited proliferation with IC50 values ranging from 0.86 μM (SF-268 glioblastoma) to 5.87 μM (K562 leukemia), with an average IC50 of approximately 3.17 μM and IC50 ≤ 10 μM across all lines .

Cdc7 inhibition anti-proliferative activity cancer cell line panel XL413 comparison

Differential Potency in DNA Replication Initiation Inhibition: PHA-767491 vs XL413

DNA combing and DNA replication assays reveal a critical functional differentiation: PHA-767491 potently inhibits the initiation phase of DNA replication, whereas XL413 demonstrates weak activity in this key functional readout, despite both compounds reducing DDK-specific phosphorylation of MCM2 [1]. Unlike conventional DNA synthesis inhibitors such as 5-FU or gemcitabine, PHA-767491 prevents the activation of replication origins but does not impede replication fork progression and does not trigger a sustained DNA damage response [2]. This mechanism-of-action differentiation is unique to PHA-767491 among first-generation Cdc7 inhibitors and cannot be assumed for structurally distinct analogs.

DNA replication initiation MCM2 phosphorylation DDK inhibition replication fork progression

Quantified Kinase Selectivity Profile of PHA-767491 Hydrochloride Against 31 Off-Target Kinases

PHA-767491 hydrochloride exhibits a well-characterized selectivity profile against a panel of 31 off-target kinases, with quantified IC50 values establishing clear selectivity margins over its primary Cdc7 and CDK9 targets. The compound shows ~20-fold selectivity against CDK1 (IC50 = 250 nM), CDK2 (IC50 = 240 nM), and GSK3-β (IC50 = 220 nM); 50-fold selectivity against MK2 (IC50 = 470 nM) and CDK5 (IC50 = 460 nM); and 100-fold selectivity against PLK1 (IC50 = 980 nM) and CHK2 (IC50 = 1100 nM) . Additionally, at 10 μM concentration, PHA-767491 showed no inhibitory effect on 15 kinases when tested against a panel of 38 serine/threonine and tyrosine kinases .

kinase selectivity off-target profiling CDK family GSK3-beta MK2 PLK1

In Vivo Antitumor Efficacy: PHA-767491 Dose-Dependent Tumor Growth Inhibition in Preclinical Models

PHA-767491 demonstrates dose-dependent tumor growth inhibition in preclinical xenograft models, with quantified tumor volume reduction observed following intravenous administration. In nude mice bearing subcutaneous tumors derived from the acute myeloid leukemia (AML) HL60 human cell line, PHA-767491 administered intravenously at 20 mg/kg and 30 mg/kg twice daily for five consecutive days produced dose-dependent reduction in tumor volume relative to vehicle-treated animals . In hepatocellular carcinoma (HCC) xenograft models, PHA-767491 administration decreased Chk1 phosphorylation and increased in situ cell apoptosis in tumor tissues [1]. The compound also exhibits p53-independent apoptosis induction, distinguishing it from 5-FU and gemcitabine which show efficacy only in a limited subset of cell lines .

in vivo efficacy xenograft tumor growth inhibition preclinical cancer model AML

PHA-767491 Combination Synergy with 5-Fluorouracil and EGFR-TKIs: Quantified Enhancement of Cytotoxicity and Apoptosis

PHA-767491 exhibits quantified synergistic antitumor effects when combined with 5-fluorouracil (5-FU) and with multiple EGFR-tyrosine kinase inhibitors. In HCC cells, the combination of PHA-767491 with 5-FU exhibited significantly stronger cytotoxicity than either agent alone, manifested by markedly increased caspase 3 activation and poly(ADP-ribose) polymerase fragmentation [1]. PHA-767491 directly counteracted 5-FU-induced Chk1 phosphorylation (a Cdc7 substrate) and decreased expression of anti-apoptotic protein Mcl-1 (a CDK9 downstream target), providing mechanistic basis for the observed synergy [1]. In triple-negative breast cancer (TNBC) cell lines, PHA-767491 synergized with multiple EGFR-TKIs including lapatinib, erlotinib, and gefitinib to overcome resistance to EGFR-targeted therapy, resulting in reduced proliferation, G2-M arrest, and inhibition of DNA replication in contrast to mono-inhibition [2].

combination therapy 5-fluorouracil synergy EGFR-TKI resistance hepatocarcinoma triple-negative breast cancer

PHA-767491 Molecular Crosstalk with CDK2-RB-E2F Pathway: Distinct from CDK9-Mediated Effects

Beyond direct DDK inhibition, PHA-767491 uniquely decreases E2F-mediated transcription of G1/S regulators including cyclin A2, cyclin E1, and cyclin E2, an effect demonstrated to be independent of CDK9 inhibition [1]. This enhanced inhibitory profile is mediated by potent inhibition of both DDK and the CDK2-Rb-E2F transcriptional network, providing a molecular basis for its increased anti-proliferative effects in RB-positive cancer cell lines [1]. This dual-pathway engagement (DDK inhibition plus CDK2-RB-E2F modulation) represents a pharmacological feature not documented for XL413 or other single-target Cdc7 inhibitors, and may explain the differential cellular potency observed between PHA-767491 and structurally distinct Cdc7 inhibitors.

CDK2-RB-E2F pathway transcriptional regulation G1/S transition E2F targets DDK inhibition

PHA-767491 Hydrochloride: High-Value Research and Preclinical Application Scenarios Based on Quantitative Evidence


Investigating DNA Replication Initiation Mechanisms Without Replication Stress Confounds

PHA-767491 is the optimal chemical probe for studies examining the initiation phase of DNA replication in isolation. Unlike conventional DNA synthesis inhibitors (5-FU, gemcitabine) that inhibit elongation and trigger DNA damage responses, PHA-767491 prevents origin activation without impeding replication fork progression . DNA combing assays confirm that PHA-767491 potently inhibits the initiation phase, whereas XL413 demonstrates weak activity in this functional readout [4]. For researchers requiring clean interrogation of replication initiation mechanisms in HCC1954 breast cancer, Colo-205 colon cancer, or other replication-competent cell models, PHA-767491 provides a mechanistically validated tool that alternative Cdc7 inhibitors fail to deliver.

Preclinical Combination Therapy Studies in Hepatocarcinoma with 5-Fluorouracil Resistance

PHA-767491 is specifically indicated for preclinical HCC studies investigating strategies to overcome 5-FU chemoresistance. The combination of PHA-767491 with 5-FU exhibits synergistic cytotoxicity manifested by increased caspase-3 activation and PARP fragmentation, with PHA-767491 directly counteracting 5-FU-induced Chk1 phosphorylation and downregulating Mcl-1 expression through dual Cdc7/CDK9 inhibition . In vivo validation in nude mouse HCC xenografts confirms decreased Chk1 phosphorylation and increased in situ apoptosis with PHA-767491 administration . This combination strategy is mechanistically dependent on the dual Cdc7/CDK9 profile unique to PHA-767491 and cannot be replicated with single-target Cdc7 inhibitors or CDK9-selective agents alone.

Broad-Spectrum Anti-Proliferative Screening Across Diverse Tumor Cell Line Panels

For high-throughput or panel-based screening programs requiring consistent anti-proliferative activity across diverse genetic backgrounds, PHA-767491 provides validated broad-spectrum efficacy. The compound demonstrates IC50 values ≤10 μM across 61 human tumor cell lines, with a range of 0.86 μM (SF-268 glioblastoma) to 5.87 μM (K562 leukemia) and p53-independent apoptosis induction . In direct comparative studies, XL413 showed significant activity in only 1 of 10 tumor cell lines, making it unsuitable for broad panel screening [4]. Procurement of PHA-767491 rather than alternative Cdc7 inhibitors ensures reproducible cellular activity across hematopoietic, solid tumor, and CNS-derived cell models.

Mechanistic Studies of CDK2-RB-E2F Pathway Crosstalk in RB-Positive Cancer Models

PHA-767491 uniquely enables investigation of DDK-CDK2 pathway crosstalk in RB-positive cancer cell lines. The compound decreases E2F-mediated transcription of G1/S regulators cyclin A2, cyclin E1, and cyclin E2 through a mechanism independent of CDK9 inhibition but dependent on CDK2-RB-E2F pathway engagement . This enhanced inhibitory profile provides the molecular basis for increased anti-proliferative effects specifically in RB+ cancer cell lines . Researchers studying transcriptional regulation downstream of replication stress signaling, or seeking to understand the differential sensitivity of RB-proficient versus RB-deficient tumors to Cdc7 inhibition, should procure PHA-767491 as the only well-characterized tool compound exhibiting this pathway crosstalk feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-767491 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.